molecular formula C14H9F3O3 B6384225 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261949-24-9

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384225
CAS RN: 1261949-24-9
M. Wt: 282.21 g/mol
InChI Key: FBTFFAVFBVWCSZ-UHFFFAOYSA-N
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Description

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects that make it an attractive choice for laboratory experiments.

Scientific Research Applications

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol has been studied for a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in neurotransmission and has been linked to Alzheimer's disease. It has also been studied as a potential treatment for some types of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been studied as a potential therapeutic agent for the treatment of depression and anxiety.

Mechanism of Action

The mechanism of action of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol is not fully understood. However, it is believed that it works by blocking the action of acetylcholinesterase, which is an enzyme involved in neurotransmission. By blocking the action of this enzyme, it can inhibit the breakdown of acetylcholine, which is a neurotransmitter involved in memory and learning. Additionally, it is believed to have an effect on the levels of certain hormones, such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels. Additionally, it has been shown to have an effect on the levels of certain hormones, such as dopamine and serotonin, which can affect mood and behavior. Finally, it has been shown to have an effect on the growth of certain cancer cells, which suggests that it may be useful in the treatment of some types of cancer.

Advantages and Limitations for Lab Experiments

The use of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively easy compound to synthesize, which makes it a convenient choice for experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. On the other hand, the mechanism of action of this compound is not fully understood, which can make it difficult to predict the effects of different doses.

Future Directions

There are a variety of potential future directions for research on 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol. One potential direction is to study the effects of different doses of the compound on various biochemical and physiological processes. Additionally, further research could be conducted to better understand the mechanism of action of the compound, which could lead to the development of more effective treatments for various diseases. Finally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer and depression.

Synthesis Methods

5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol can be synthesized in a two-step process. In the first step, a 3-trifluoromethylphenol is reacted with a 3,4-methylenedioxyphenyl bromide in the presence of a base catalyst. This reaction produces a 3-trifluoromethyl-5-(3,4-methylenedioxyphenyl)phenol. In the second step, the 3-trifluoromethyl-5-(3,4-methylenedioxyphenyl)phenol is reacted with a strong acid catalyst to produce the desired compound.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-9(4-11(18)6-10)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTFFAVFBVWCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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